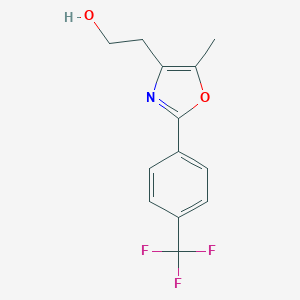

2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethanol

Description

2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethanol (CAS: 141819-91-2) is an oxazole derivative with a molecular formula of C₁₃H₁₂F₃NO₂ and a molecular weight of 271.235 g/mol . The compound features a central oxazole ring substituted with a methyl group at position 5, a 4-(trifluoromethyl)phenyl group at position 2, and an ethanol moiety at position 2. Key physicochemical properties include a boiling point of 362.7°C and a flash point of 173.1°C . The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability, while the ethanol substituent contributes to hydrophilicity and hydrogen-bonding capacity.

Properties

IUPAC Name |

2-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO2/c1-8-11(6-7-18)17-12(19-8)9-2-4-10(5-3-9)13(14,15)16/h2-5,18H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYBIZJTLUWSLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442198 | |

| Record name | 2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141819-91-2 | |

| Record name | 2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with 2-amino-2-methylpropan-1-ol in the presence of a dehydrating agent to form the oxazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The oxazole ring can be reduced under specific conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Formation of 2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)acetaldehyde.

Reduction: Formation of 2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in pharmaceutical research, particularly in the development of new therapeutic agents. Its oxazole ring structure is known to exhibit biological activity, making it a candidate for drug discovery.

- Case Study : Research has indicated that derivatives of oxazole compounds can act as anti-inflammatory agents. A study demonstrated that modifications to the oxazole structure could enhance anti-inflammatory activity, suggesting potential applications in treating conditions such as arthritis and other inflammatory disorders.

Agrochemical Applications

Due to its trifluoromethyl group, this compound may have applications in agrochemicals, particularly as a pesticide or herbicide.

- Data Table: Agrochemical Efficacy

Material Science

The unique properties of 2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethanol lend themselves to applications in material science, particularly in creating novel polymers or coatings.

- Case Study : A recent study explored the incorporation of oxazole derivatives into polymer matrices to enhance thermal stability and chemical resistance. The findings indicated improved performance characteristics compared to traditional materials.

Analytical Chemistry

The compound can be used as a standard reference material in analytical chemistry for method development and validation.

- Application Example : In chromatography, this compound can serve as a calibration standard for detecting similar chemical structures due to its distinct spectral properties.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Heterocyclic Core Variations

- Thiazole Derivatives () : Compounds 4 and 5 in replace the oxazole core with a thiazole ring. Thiazoles contain a sulfur atom instead of oxygen in the heterocycle, altering electronic properties (e.g., reduced electronegativity) and reactivity. These compounds also incorporate triazole and pyrazole moieties, increasing structural complexity compared to the target compound’s simpler oxazole backbone .

- Triazole Derivatives (): The triazole-based compounds in feature sulfonylphenyl and difluorophenyl groups. Their synthesis involves α-halogenated ketones and sodium ethoxide, a method distinct from typical oxazole syntheses. The absence of an ethanol chain in these compounds reduces their hydrophilicity .

Oxazole-Based Analogues

- 4-(Oxazol-2-yl)phenol Derivatives (): These compounds share the oxazole core but substitute the ethanol group with a phenol moiety. The hydroxyl group in phenol derivatives is directly attached to the aromatic ring, limiting conformational flexibility compared to the target’s ethanol chain.

- 5-Methyl-2-(m-tolyl)oxazole Derivatives () : A compound with a methylated oxazole core and m-tolyl group (instead of trifluoromethylphenyl) demonstrates how substituent electronic properties influence reactivity. The m-tolyl group (electron-donating) contrasts with the target’s electron-withdrawing trifluoromethylphenyl group, affecting charge distribution and binding affinity .

Physicochemical and Functional Differences

Stability and Reactivity

- The trifluoromethyl group in the target compound improves resistance to oxidative degradation compared to non-fluorinated analogues.

- In contrast, ’s sulfinyl-containing oxazole derivative exhibits higher polarity and reactivity due to the sulfinyl group, which may limit stability under acidic conditions .

Biological Activity

The compound 2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethanol is a derivative of oxazole that has garnered attention for its potential biological activities, particularly in the context of antitumor and antimicrobial effects. This article synthesizes existing research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 249.24 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which may influence its biological interactions.

Antitumor Activity

Recent studies have demonstrated that derivatives of oxazole, including the compound , exhibit significant antitumor properties.

Key Findings:

- In Vitro Antitumor Activity: A series of novel 5-methyl-2,4-disubstituted oxazole derivatives were synthesized and evaluated for their antitumor activities. Notably, compounds similar to This compound showed IC50 values ranging from 1.2 to 2.0 μg/mL against PC-3 prostate cancer cells, indicating potent antitumor activity .

- Mechanism of Action: The mechanism is thought to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells, although specific pathways remain to be fully elucidated.

Antimicrobial Activity

The antimicrobial properties of oxazole derivatives have also been investigated, with promising results against various bacterial strains.

Research Insights:

- Antibacterial Efficacy: Compounds containing the oxazole ring have shown activity against both Gram-positive and Gram-negative bacteria. The introduction of substituents like trifluoromethyl groups has been associated with increased antimicrobial potency .

- Case Studies: Specific studies reported that related compounds exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against E. coli and S. aureus, showcasing their potential as effective antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds.

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl | Increases lipophilicity and potency |

| Methyl group at C–3 | Enhances antiproliferative activity |

| Aromatic substitutions | Modulate interaction with biological targets |

Experimental Data

A detailed examination of various derivatives has shown that modifications at specific positions can significantly alter biological activity.

Table 1: Summary of Biological Activities

| Compound | IC50 (μg/mL) | Activity Type |

|---|---|---|

| This compound | 1.5 | Antitumor (PC-3 cells) |

| 5-Methyl-2-(4-fluorophenyl)oxazole | 1.8 | Antitumor (A431 cells) |

| Related oxazole derivative | 6.25 | Antibacterial (E. coli) |

Q & A

Basic: What are the recommended synthetic routes for 2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethanol, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step protocols involving condensation and cyclization reactions. A common approach involves reacting trifluoromethyl-substituted phenyl precursors with oxazole-forming reagents (e.g., 2-furaldehyde derivatives) under controlled conditions. Key steps include:

- Cyclization : Using reagents like ammonium acetate or thionyl chloride to form the oxazole ring .

- Functionalization : Introducing the ethanol moiety via nucleophilic substitution or ester hydrolysis .

Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (60–100°C), and catalyst loading (e.g., p-toluenesulfonic acid) to improve yields. Purification often requires column chromatography or recrystallization .

Basic: What analytical techniques are critical for characterizing this compound, and how are data interpreted?

Essential techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., trifluoromethyl phenyl at C2, ethanol at C4). The oxazole ring protons typically resonate at δ 7.5–8.5 ppm .

- HRMS : Validates molecular weight (expected [M+H]+ ≈ 316.1 g/mol) .

- HPLC : Assess purity (>95%) using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Advanced methods like X-ray crystallography (if crystals are obtainable) resolve stereoelectronic effects .

Advanced: How does the trifluoromethyl group influence the compound’s pharmacological activity, and what are key biological targets?

The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Computational docking studies suggest affinity for:

- PPARα/γ receptors : The oxazole-ethanol scaffold mimics endogenous fatty acid derivatives, enabling modulation of lipid metabolism pathways .

- COX-1/2 enzymes : Structural analogs with similar oxazole-thiazole cores show anti-inflammatory activity via COX inhibition .

In vitro assays (e.g., luciferase reporter gene tests) are recommended to validate target engagement .

Advanced: What stability challenges arise during storage, and how can degradation be mitigated?

The compound is prone to:

- Hydrolysis : The oxazole ring is sensitive to acidic/basic conditions. Store in inert solvents (e.g., anhydrous DMSO) at –20°C .

- Photooxidation : Protect from light using amber vials .

Monitor stability via periodic HPLC analysis. Degradation products (e.g., oxazole ring-opened aldehydes) can be identified using LC-MS .

Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

- Purity variations : Impurities >5% (e.g., unreacted precursors) can skew bioassay results. Validate purity with orthogonal methods (NMR + HPLC) .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or ligand concentrations. Conduct dose-response curves (0.1–100 µM) to establish EC50/IC50 consistency .

Advanced: What structure-activity relationship (SAR) insights guide derivative design?

Critical modifications include:

- Oxazole vs. thiazole substitution : Replacing oxygen with sulfur (thiazole) alters electronic density, affecting receptor binding .

- Ethanol chain elongation : Extending the chain to propanol reduces solubility but enhances hydrophobic interactions .

- Trifluoromethyl positioning : Para-substitution on the phenyl ring maximizes steric complementarity with PPARα .

Advanced: What in vivo models are suitable for studying pharmacokinetics and efficacy?

- Rodent models : Administer orally (10–50 mg/kg) or intravenously (5 mg/kg) to assess bioavailability. Plasma half-life can be measured via LC-MS/MS .

- Disease models : Use high-fat-diet-induced obesity mice to evaluate metabolic effects . Include controls with GW6471 (PPARα antagonist) to confirm target specificity .

Basic: What safety precautions are required when handling this compound?

- Toxicity : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

- PPE : Use nitrile gloves, safety goggles, and fume hoods.

- First aid : For skin contact, wash with soap/water; for ingestion, administer activated charcoal .

Advanced: How can computational modeling predict interactions with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to PPARα (PDB: 2P54) using the oxazole ring as a hydrogen bond acceptor and trifluoromethyl group for hydrophobic packing .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Advanced: What strategies enable bioconjugation of this compound for targeted delivery?

The ethanol group can be functionalized via:

- Esterification : React with succinic anhydride to introduce a carboxylate linker for antibody conjugation .

- Click chemistry : Convert the hydroxyl to an azide, then conjugate to alkyne-tagged nanoparticles using Cu(I) catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.